molecular formula C5H9N3 B2930491 1-ethyl-1H-imidazol-2-amine CAS No. 22944-65-6

1-ethyl-1H-imidazol-2-amine

Cat. No.: B2930491
CAS No.: 22944-65-6
M. Wt: 111.148
InChI Key: XGFZAPBAXWBESG-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom at the first position and an amine group at the second position. Imidazoles are known for their versatility and are found in various natural and synthetic compounds with significant biological and chemical properties.

Scientific Research Applications

1-Ethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the signal word “Danger” and hazard statements H302, H315, H318, H335 . These indicate that it can cause severe skin burns and eye damage, and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles and discusses future challenges .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can participate in substitution reactions where the ethyl or amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, dihydroimidazoles, and other functionalized derivatives.

Comparison with Similar Compounds

    1-Methyl-1H-imidazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-Propyl-1H-imidazol-2-amine: Features a propyl group, leading to different chemical properties.

    2-Amino-1H-imidazole: Lacks the ethyl group, resulting in distinct reactivity and applications.

Uniqueness: 1-Ethyl-1H-imidazol-2-amine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

1-ethylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFZAPBAXWBESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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